

Application Note: Quantification of Cholesteryl Sulfate in Human Serum by LC-MS/MS

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Compound of Interest

Compound Name: Cholesteryl sulfate sodium

Cat. No.: B12830108

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Introduction

Cholesteryl sulfate (CS) is a key endogenous steroid sulfate present in human circulation and tissues. It plays a significant role in various physiological processes, including cell membrane stabilization, epidermal barrier function, and signal transduction.[1][2][3][4] Dysregulation of CS levels has been implicated in conditions such as X-linked ichthyosis, a genetic skin disorder caused by steroid sulfatase deficiency.[2][5] Consequently, accurate and reliable quantification of cholesteryl sulfate in serum is crucial for both clinical diagnostics and biomedical research.[5] This application note provides a detailed protocol for the quantification of cholesteryl sulfate in human serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Principle

This method utilizes a robust and sensitive LC-MS/MS assay for the simultaneous quantification of cholesteryl sulfate and other steroid sulfates in human serum.[5] The procedure involves protein precipitation and solid-phase extraction (SPE) to isolate the analytes from the serum matrix. Chromatographic separation is achieved using a reversed-phase HPLC column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[7] Quantification is performed using an internal standard to ensure accuracy and precision.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of cholesteryl sulfate in human serum.[5][7]

Parameter	Performance
**Linearity (R ²) **	> 0.99
Lower Limit of Quantification (LLOQ)	1 - 80 ng/mL
Upper Limit of Quantification (ULOQ)	Not explicitly stated, but calibration curves extend to high concentrations (e.g., 480,000 ng/mL for CS)[7]
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 10%
Accuracy (%RE)	< 10%
Recovery	85.5% - 111.6%

Experimental Protocol

Materials and Reagents

- **Cholesteryl sulfate sodium** salt (analytical standard)
- Deuterated cholesteryl sulfate (internal standard, e.g., d7-CS)[7]
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Ammonium acetate
- Ammonium hydroxide

- Zinc sulfate
- Hexane
- Chloroform
- Sep-Pak C18 cartridges
- Human serum samples (store at -80°C)
- Charcoal-stripped serum (for calibration standards)

Equipment

- High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200SL)[7]
- Triple quadrupole mass spectrometer with ESI source (e.g., Thermo Fisher TSQ Quantum Ultra)[7]
- Analytical column (e.g., Accucore Phenyl-X, 100 x 2.1 mm, 2.6 µm)[7]
- Centrifuge
- Nitrogen evaporator
- Solid-phase extraction manifold
- Vortex mixer

Sample Preparation

- Thaw serum samples on ice.
- To 300 µL of serum, add 50 µL of the internal standard mix (containing d7-CS at 6 µg/mL).[7]
- Incubate for 15 minutes at room temperature.
- Precipitate proteins by adding 1 mL of an acetonitrile-zinc sulfate solution (89 g/L, 4:1 v/v).[7]

- Incubate for another 15 minutes and then centrifuge at 14,500 x g for 10 minutes.[\[7\]](#)
- Transfer the supernatant to a glass tube and dilute with 3 mL of water.[\[7\]](#)

Solid-Phase Extraction (SPE)

- Condition a Sep-Pak C18 cartridge with 2 mL of methanol followed by 2 mL of water.[\[7\]](#)
- Load the diluted supernatant onto the conditioned cartridge.
- Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform.[\[7\]](#)
- Elute the sulfated steroids with 4 mL of methanol.[\[7\]](#)
- Evaporate the methanolic eluate to dryness under a stream of nitrogen at 40°C.[\[7\]](#)
- Reconstitute the dried residue in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.[\[7\]](#)
- Centrifuge the reconstituted sample before injection into the LC-MS/MS system.[\[7\]](#)

LC-MS/MS Analysis

- HPLC Conditions:[\[7\]](#)
 - Column: Accucore Phenyl-X (100 x 2.1 mm, 2.6 µm)
 - Mobile Phase A: 10 mM ammonium acetate (pH 7) in 85% water and 15% acetonitrile
 - Mobile Phase B: 70% methanol and 30% acetonitrile
 - Flow Rate: As per optimized method (e.g., gradient elution)
 - Injection Volume: 10 µL
- Mass Spectrometry Conditions:[\[7\]](#)
 - Ionization Mode: Negative Electrospray Ionization (HESI)

- Capillary Temperature: 270°C
- Vaporizer Temperature: 350°C
- Sheath Gas: 50 arbitrary units
- Auxiliary Gas: 20 arbitrary units
- Monitoring Reactions: Specific precursor-to-product ion transitions for cholesteryl sulfate and the internal standard should be monitored.

Data Analysis

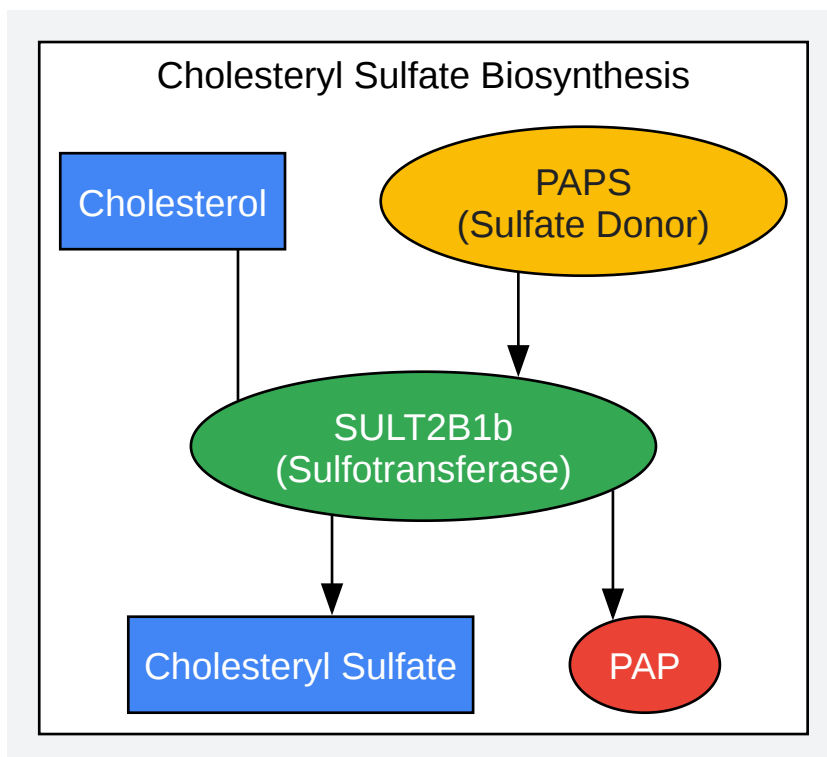
Calibration curves are generated by spiking known concentrations of cholesteryl sulfate standard into charcoal-stripped serum and processing them alongside the unknown samples.

[7] The concentration of cholesteryl sulfate in the serum samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Cholesteryl Sulfate Biosynthesis Pathway

The following diagram illustrates the biosynthesis of cholesteryl sulfate from cholesterol.

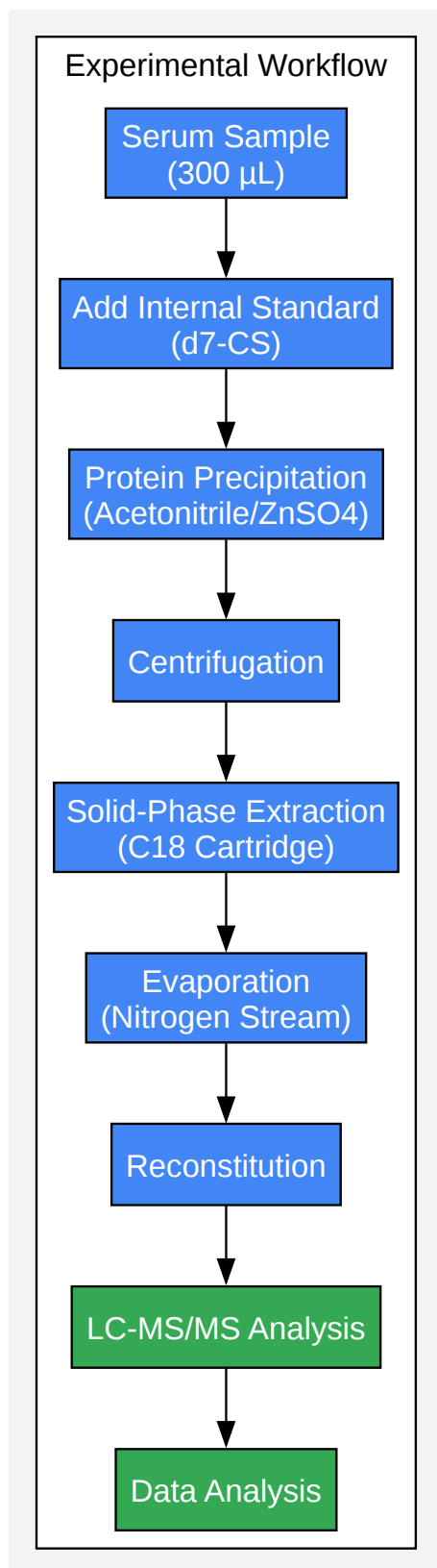


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Caption: Biosynthesis of cholesteryl sulfate from cholesterol.

Experimental Workflow for Cholesteryl Sulfate Quantification

This diagram outlines the major steps in the experimental protocol for quantifying cholesteryl sulfate in serum.



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Caption: Workflow for serum cholesteryl sulfate quantification.

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